

# TAT-Gap19 Peptide: A Technical Guide to Sequence, Structure, and Application

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TAT-Gap19 |           |
| Cat. No.:            | B561602   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**TAT-Gap19** is a synthetic mimetic peptide that has garnered significant attention in cellular biology and drug development for its specific inhibition of Connexin43 (Cx43) hemichannels. Unlike non-specific gap junction blockers, **TAT-Gap19** offers a targeted approach to studying and potentially treating pathologies associated with aberrant hemichannel activity, without disrupting essential gap junctional intercellular communication.[1][2][3] This technical guide provides a comprehensive overview of the **TAT-Gap19** peptide, including its sequence, structure, mechanism of action, and detailed experimental protocols for its application.

# **Peptide Sequence and Physicochemical Properties**

The **TAT-Gap19** peptide is a chimeric molecule composed of two key domains: the N-terminal transactivator of transcription (TAT) sequence derived from the HIV-1 virus, and the Gap19 sequence, which corresponds to a portion of the cytoplasmic loop of Cx43.[4][5] The TAT sequence facilitates the peptide's translocation across the plasma membrane, enhancing its intracellular bioavailability.[4][6]

A summary of the physicochemical properties of **TAT-Gap19** is presented in the table below.



| Property            | Value                                   | Reference |
|---------------------|-----------------------------------------|-----------|
| Amino Acid Sequence | YGRKKRRQRRRKQIEIKKFK                    | [1][4]    |
| Molecular Weight    | 2703.28 g/mol                           | [4]       |
| Molecular Formula   | C119H212N46O26                          | [4]       |
| Purity              | ≥95% (typically analyzed by HPLC)       | [4]       |
| Solubility          | Soluble in water (up to 1 mg/ml)        | [4]       |
| Storage             | Store at -20°C for long-term stability. | [4]       |

# **Mechanism of Action**

**TAT-Gap19** exerts its inhibitory effect by specifically targeting the molecular machinery of Cx43 hemichannel opening. The Gap19 portion of the peptide binds directly to the C-terminal tail of the Cx43 protein.[6] This binding event prevents the crucial intramolecular interaction between the cytoplasmic loop (CL) and the C-terminal (CT) tail of Cx43, a conformational change that is essential for hemichannel opening.[5][6] Importantly, this mechanism of action does not interfere with the function of fully assembled gap junction channels, ensuring the preservation of direct cell-to-cell communication.[1][2][3]

The specificity of **TAT-Gap19** for Cx43 hemichannels over other channels, such as those formed by Pannexin-1, makes it a valuable tool for dissecting the specific roles of Cx43 hemichannels in various physiological and pathological processes.[4]





Click to download full resolution via product page

Mechanism of TAT-Gap19 Inhibition of Cx43 Hemichannels.

# **Quantitative Data Summary**

The following table summarizes key quantitative data related to the activity and application of **TAT-Gap19** from various studies.



| Parameter                                       | Value       | Cell/System Type   | Reference |
|-------------------------------------------------|-------------|--------------------|-----------|
| IC50 for Cx43<br>Hemichannel<br>Blockade        | ~7 μM       | C6 glioma cells    | [4][5]    |
| In vivo Dosage<br>(Intravenous)                 | 55 mg/kg    | Mice               | [1][7]    |
| In vivo Dosage<br>(Intraperitoneal)             | 25 mg/kg    | Mice               | [8]       |
| In vivo Dosage<br>(Intracerebroventricula<br>r) | 300 μg/kg   | Mice               | [8]       |
| In vitro Concentration<br>Range                 | 10 - 200 μΜ | Various cell lines | [8][9]    |
| Binding Affinity (Kd) of<br>Gap19 to Cx43 CT    | ~2.5 μM     | In vitro           | [7]       |

# Detailed Experimental Protocols In Vitro Inhibition of Cx43 Hemichannel Activity (Dye Uptake Assay)

This protocol is a common method to assess the permeability of hemichannels in cultured cells.

#### 1. Cell Culture:

- Plate cells of interest (e.g., primary astrocytes, HeLa cells overexpressing Cx43) in a 24-well plate and grow to confluence.[6]
- 2. Pre-incubation with **TAT-Gap19**:
- Prepare a stock solution of **TAT-Gap19** in sterile water or cell culture medium.
- Thirty minutes prior to the assay, replace the culture medium with fresh medium containing the desired concentration of **TAT-Gap19** (e.g., 10-100 μM) or a vehicle control.[6]



#### 3. Dye Loading:

- Prepare a solution of a fluorescent dye that can be taken up through open hemichannels (e.g., 200 μM Dextran-Fluorescein, 10 kDa) in a buffered salt solution (e.g., HBSS with 25 mM HEPES).[6]
- Wash the cells twice with the buffered salt solution.
- Incubate the cells with the dye solution for a specified period (e.g., 15-30 minutes) at 37°C.
- 4. Quantification:
- Wash the cells thoroughly with the buffered salt solution to remove extracellular dye.
- Lyse the cells and measure the intracellular fluorescence using a plate reader.
- Alternatively, visualize and quantify dye uptake using fluorescence microscopy.
- 5. Data Analysis:
- Compare the fluorescence intensity of **TAT-Gap19**-treated cells to control cells to determine the extent of hemichannel inhibition.





Click to download full resolution via product page

Workflow for In Vitro Dye Uptake Assay.



# **In Vivo Administration of TAT-Gap19**

This protocol provides a general guideline for the systemic administration of **TAT-Gap19** in a mouse model.

#### 1. Peptide Preparation:

• Dissolve **TAT-Gap19** in sterile saline to the desired concentration. For intravenous injection, a concentration suitable for delivering 55 mg/kg is often used.[1][7] For intraperitoneal injection, a dose of 25 mg/kg has been reported to be effective.[8]

#### 2. Animal Model:

• Utilize the appropriate mouse model for the pathology under investigation (e.g., stroke model, seizure model).[10] All animal procedures must be approved by the relevant institutional animal care and use committee.

#### 3. Administration:

- Intravenous (IV) Injection: Administer the prepared **TAT-Gap19** solution via the tail vein. A single injection can result in detectable levels of the peptide in the brain within 24 hours.[7]
- Intraperitoneal (IP) Injection: Inject the TAT-Gap19 solution into the peritoneal cavity. This
  route is often used for repeated dosing.
- Osmotic Pump: For continuous delivery over an extended period (e.g., two weeks), an osmotic pump can be implanted in the peritoneal cavity to deliver a steady dose (e.g., 1 mg/kg/day).[1]

#### 4. Post-administration Analysis:

- At the desired time points, collect tissues for analysis (e.g., brain, liver).
- Assess the therapeutic effects of TAT-Gap19 using relevant outcome measures (e.g., infarct volume, seizure frequency, inflammatory markers).
- Peptide distribution can be tracked in tissues using immunohistochemistry targeting the TAT sequence.[7]



## Conclusion

**TAT-Gap19** is a highly specific and potent inhibitor of Cx43 hemichannels, offering a valuable tool for investigating the role of these channels in health and disease. Its ability to be delivered both in vitro and in vivo makes it a versatile reagent for a wide range of experimental applications. The detailed information and protocols provided in this guide are intended to facilitate the effective use of **TAT-Gap19** in research and drug development endeavors. As with any experimental tool, careful consideration of dosage, timing, and appropriate controls, such as a scrambled peptide or a non-functional variant like **TAT-Gap19**(I130A), is crucial for obtaining robust and reproducible results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAT-Gap19 TFA|CAS |DC Chemicals [dcchemicals.com]
- 4. TAT-Gap19 | Gap Channel Blockers: R&D Systems [rndsystems.com]
- 5. Frontiers | The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes [frontiersin.org]
- 6. Connexin43 Hemichannel Targeting With TAT-Gap19 Alleviates Radiation-Induced Endothelial Cell Damage PMC [pmc.ncbi.nlm.nih.gov]
- 7. The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes PMC [pmc.ncbi.nlm.nih.gov]
- 8. gap-26.com [gap-26.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TAT-Gap19 Peptide: A Technical Guide to Sequence, Structure, and Application]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b561602#tat-gap19-peptide-sequence-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com